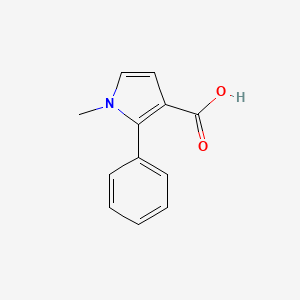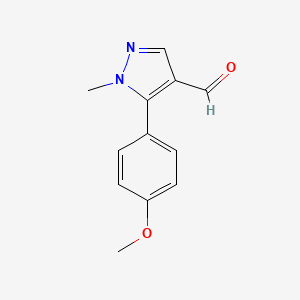
5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for “5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde”, there are general methods for synthesizing compounds with similar structures. For example, multicomponent reactions (MCRs) have been used for the preparation of γ-butenolides3.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray diffraction (XRD), density functional theory (DFT), and time-dependent DFT (TD-DFT)4. These techniques can provide information about the geometric parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, and more4.
Chemical Reactions Analysis
The chemical reactions of a compound can be influenced by its structure. For instance, substituted imidazoles have been found to induce weaker inhibitory effects when compared with indole derivatives5.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental and theoretical methods. These properties include melting point, boiling point, density, and more4.Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The chemical compound has been utilized in various synthetic pathways to produce diverse molecular structures. For instance, it serves as a precursor in the synthesis of reduced 3,4'-bipyrazoles, exhibiting significant charge delocalization and forming supramolecular assemblies through hydrogen bonding (Cuartas et al., 2017). Additionally, its derivatives have been studied for their crystal structures, revealing intricate molecular geometries and intermolecular interactions (Xu & Shi, 2011).
Medicinal Chemistry and Biological Applications
Various derivatives of this compound have been synthesized and evaluated for their biological activities. For instance, novel pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates were prepared using this compound as a base, suggesting potential pharmacological applications (Khalifa et al., 2017). Furthermore, bioactive formylpyrazole analogues derived from this compound exhibited antimicrobial and antioxidant activities, underlining its significance in developing therapeutic agents (Gurunanjappa et al., 2017).
Photophysical Studies
The compound and its derivatives have been studied for their photophysical properties. For example, a synthon derived from this compound was used to synthesize naphthyridines, demonstrating the influence of substituents on the absorption and emission spectra, which is crucial for material science and sensor applications (Deore et al., 2015).
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For instance, fine dust dispersed in air may ignite and thermal decomposition can lead to the release of irritating gases and vapors6.
Orientations Futures
The future directions in the study of a compound depend on its potential applications. For example, compounds with similar structures have been studied for their potential use in treating various diseases5.
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-12(10(8-15)7-13-14)9-3-5-11(16-2)6-4-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCBGNQGHSXXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195298 | |
| Record name | 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
689250-54-2 | |
| Record name | 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=689250-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




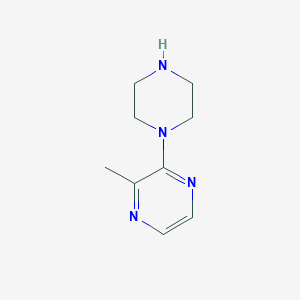
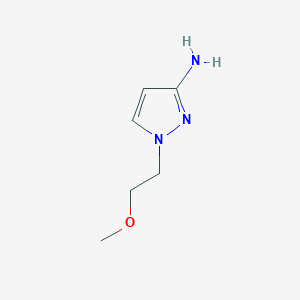
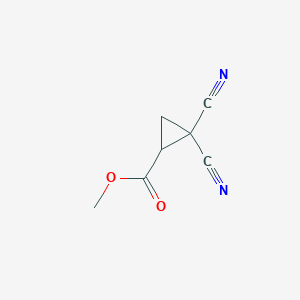
![Thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1419789.png)

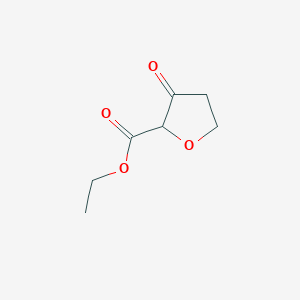
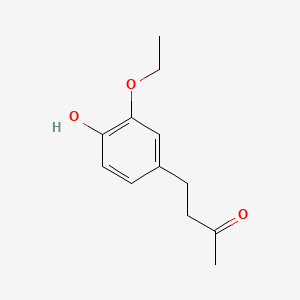
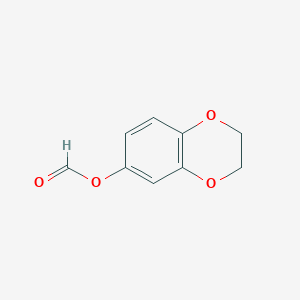
![Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1419796.png)
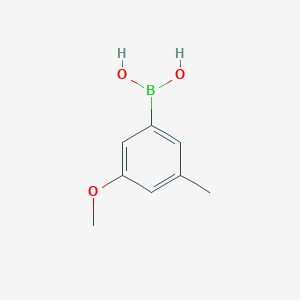
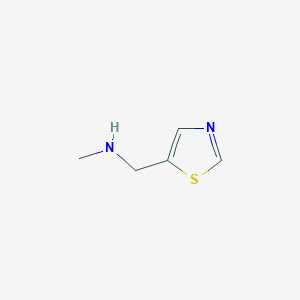
![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B1419801.png)
